

Apalutamide-d3: A Technical Guide to the Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apalutamide-d3

Cat. No.: B15128757

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and specifications for **Apalutamide-d3**. This deuterated analog of the potent androgen receptor (AR) inhibitor, Apalutamide, is a critical tool in preclinical and clinical research, primarily serving as a stable isotope-labeled internal standard (SIL-IS) for bioanalytical quantitation. Understanding its quality attributes is paramount for ensuring the accuracy, precision, and reliability of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

The Role of Deuterated Internal Standards

Apalutamide-d3 is employed to mitigate variability inherent in the analytical process, such as sample extraction, injection volume, and matrix effects in mass spectrometry.^{[1][2]} By behaving almost identically to the unlabeled analyte (Apalutamide) during sample preparation and chromatographic separation, it allows for accurate quantification through the ratio of the analyte's response to the internal standard's response.^[3] The use of a SIL-IS like **Apalutamide-d3** is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for **Apalutamide-d3** is a formal document that certifies the quality and purity of a specific batch. The following tables summarize the typical quantitative data and

specifications presented on a CoA.

Table 1: General Information

Parameter	Typical Specification
Compound Name	Apalutamide-d3
Chemical Name	4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(methyl-d3)benzamide
Molecular Formula	C ₂₁ H ₁₂ D ₃ F ₄ N ₅ O ₂ S
Molecular Weight	480.45 g/mol
CAS Number	1638885-61-6
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Table 2: Quality Control Specifications

Test	Method	Specification
Chemical Purity	HPLC-UV	≥ 98.0%
Isotopic Purity (Deuterium Enrichment)	Mass Spectrometry / ¹ H NMR	≥ 98 atom % D
Identity Confirmation	¹ H NMR, Mass Spectrometry	Conforms to structure
Residual Solvents	GC-HS	Meets USP <467> limits
Water Content	Karl Fischer Titration	Report Value

Experimental Protocols

Detailed methodologies are employed to verify the specifications outlined in the Certificate of Analysis. The following sections describe the typical experimental protocols for the key quality control tests performed on **Apalutamide-d3**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate and quantify **Apalutamide-d3** from any non-labeled or other chemical impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically employed, consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic solvent such as acetonitrile or methanol.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
- Detection Wavelength: UV detection at the wavelength of maximum absorbance for Apalutamide, often around 270 nm.
- Sample Preparation: A stock solution of **Apalutamide-d3** is prepared in a suitable solvent (e.g., DMSO or acetonitrile) and diluted with the mobile phase to an appropriate concentration for injection.
- Analysis: The chemical purity is calculated based on the area percentage of the main **Apalutamide-d3** peak relative to the total area of all observed peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

High-resolution mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic enrichment of **Apalutamide-d3**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) coupled with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used.

- **Sample Introduction:** The sample can be introduced via direct infusion or through an LC system.
- **Identity Confirmation:** The identity is confirmed by comparing the measured accurate mass of the molecular ion (e.g., $[M+H]^+$) with the theoretically calculated mass. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated value.
- **Isotopic Enrichment Analysis:** The isotopic purity is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled (d_0), partially deuterated, and fully deuterated (d_3) species are used to calculate the percentage of molecules that contain the desired number of deuterium atoms.

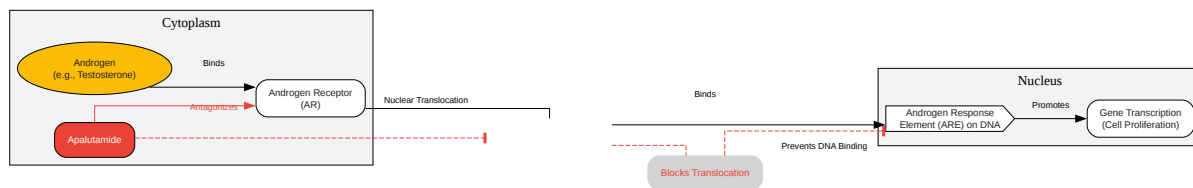
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of **Apalutamide-d3** and to ensure the deuterium labels are in the correct position.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** A small amount of the **Apalutamide-d3** sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or chloroform- d (CDCl_3).
- **^1H NMR Analysis:** The ^1H NMR spectrum provides information about the chemical environment and number of hydrogen atoms in the molecule. For **Apalutamide-d3**, the key confirmation is the significant reduction or absence of the signal corresponding to the N-methyl protons, which confirms the deuteration at this position. All other proton signals should be present and consistent with the structure of Apalutamide.

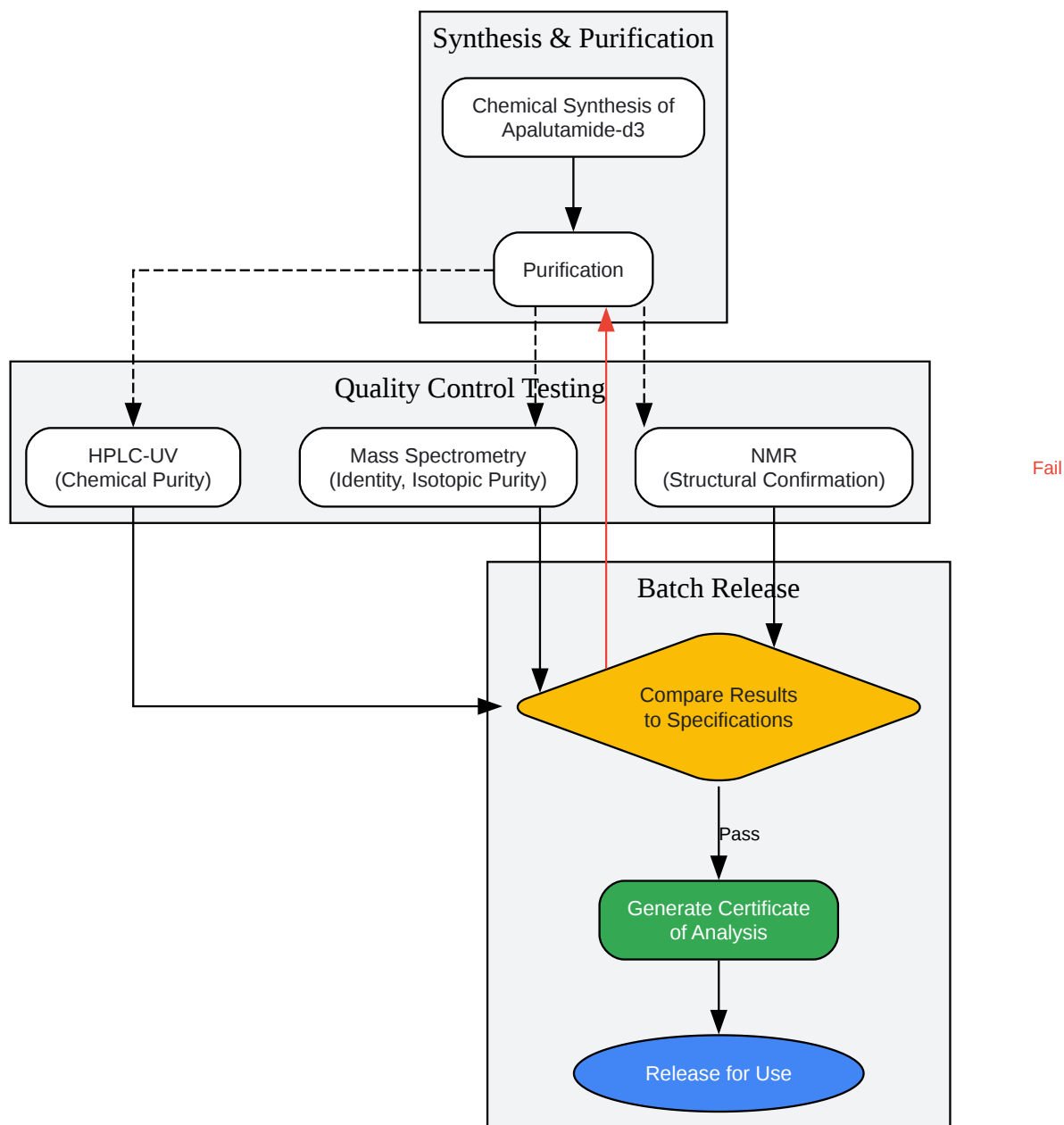
Visualizing Key Processes

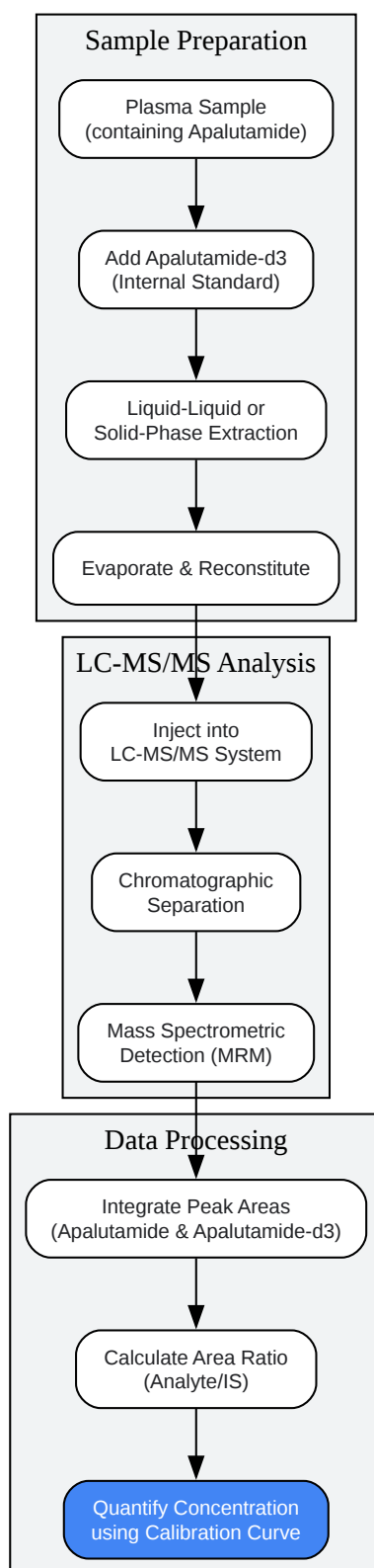
To further elucidate the context and application of **Apalutamide-d3**, the following diagrams illustrate the mechanism of action of Apalutamide, the logical workflow for its quality control, and a typical bioanalytical workflow using **Apalutamide-d3** as an internal standard.



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Apalutamide's Mechanism of Action





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- To cite this document: BenchChem. [Apalutamide-d3: A Technical Guide to the Certificate of Analysis and Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15128757#apalutamide-d3-certificate-of-analysis-and-specifications]

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